AZD-CO-Ph-PEG4-Ph-CO-AZD is a synthetic compound characterized as a bis-β-lactam linker. It is primarily utilized in the development of antibody-small interfering ribonucleic acid conjugates, which are significant in targeted therapeutic applications in molecular biology and medicine. The compound's structure facilitates the conjugation of antibodies to small interfering ribonucleic acids, enhancing the delivery and efficacy of therapeutic agents.
AZD-CO-Ph-PEG4-Ph-CO-AZD falls under the category of synthetic organic compounds, specifically within the class of β-lactams. These compounds are known for their role in antibiotic activity and as linkers in bioconjugation chemistry.
The synthesis of AZD-CO-Ph-PEG4-Ph-CO-AZD typically involves multi-step organic reactions. The process begins with the preparation of the β-lactam core, followed by the introduction of phenyl groups and polyethylene glycol (PEG) linkers. The PEG component enhances solubility and stability, making it suitable for biological applications.
The molecular structure of AZD-CO-Ph-PEG4-Ph-CO-AZD features a central bis-β-lactam core flanked by phenyl groups and a PEG spacer. This arrangement is critical for its function as a linker in conjugation applications.
The structural integrity is maintained through the stability imparted by the β-lactam rings, which also allows for selective reactions with nucleophiles during conjugation processes.
AZD-CO-Ph-PEG4-Ph-CO-AZD participates in various chemical reactions, primarily focusing on conjugation with biomolecules.
The mechanism of action for AZD-CO-Ph-PEG4-Ph-CO-AZD involves its role as a linker in antibody-small interfering ribonucleic acid conjugates. Upon administration, these conjugates are designed to target specific cells or tissues, facilitating the delivery of small interfering ribonucleic acids that can silence target genes involved in disease processes.
AZD-CO-Ph-PEG4-Ph-CO-AZD is typically presented as a white to off-white powder, indicating its solid-state at room temperature.
AZD-CO-Ph-PEG4-Ph-CO-AZD has several scientific uses:
Bis-β-lactam linkers represent a specialized class of bifunctional coupling agents characterized by the presence of two azetidinone rings (four-membered cyclic amides) capable of selective bond formation with nucleophilic residues. These linkers exploit the inherent ring strain and electrophilic nature of the β-lactam carbonyl to achieve covalent conjugation under physiologically compatible conditions. In targeted therapeutics, bis-β-lactam architectures enable the precise assembly of complex biomolecular hybrids, particularly antibody-oligonucleotide conjugates, by reacting with amine-containing biomolecules to form stable amide linkages. The compound AZD-CO-Ph-PEG4-Ph-CO-AZD (CAS 2569143-72-0) exemplifies this design, featuring two terminal β-lactam rings connected via a para-substituted benzene-polyethylene glycol-benzene spacer [1] [4].
The molecular mechanism underpinning bis-β-lactam linkers involves nucleophilic attack on the carbonyl carbon of the strained β-lactam ring, resulting in ring opening and formation of a covalent acyl-enamine bond. This reaction exhibits selectivity towards primary amines (e.g., lysine ε-amines on antibodies or terminal amines on oligonucleotides) without requiring metal catalysts. Rigorous studies on bis-β-lactam antibiotics—structurally analogous though therapeutically distinct—demonstrate significantly enhanced target binding affinity compared to monofunctional counterparts. For instance, Rodríguez-Tébar et al. documented that bis-β-lactam derivatives of 6-aminopenicillanic acid exhibit superior binding to Escherichia coli penicillin-binding proteins (PBPs) and induce protein cross-linking, suggesting a dual-pharmacophore engagement mechanism [2] [10]. This principle translates to conjugation chemistry, where the bivalency of AZD-CO-Ph-PEG4-Ph-CO-AZD potentially enables simultaneous, stable attachment to multiple functional groups within biomolecules.
Table 1: Structural and Functional Attributes of AZD-CO-Ph-PEG4-Ph-CO-AZD
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C₂₆H₂₈N₂O₈ | Defined chemical composition for reproducibility |
Molecular Weight | 496.51 g/mol | Ensures optimal size for biomolecular spacing |
Terminal Functional Groups | Bis-β-lactam (Azetidinone) | Enables amine-specific conjugation under mild conditions |
Spacer Architecture | p-Phenylene-PEG₄-p-Phenylene | Confers hydrophilicity and flexibility |
Primary Application | Antibody-siRNA conjugate synthesis | Facilitates targeted oligonucleotide delivery |
In antibody-siRNA conjugate synthesis, AZD-CO-Ph-PEG4-Ph-CO-AZD bridges the targeting specificity of monoclonal antibodies and the gene-silencing capability of small interfering RNA (siRNA). The linker’s β-lactam rings react with lysine residues on the antibody and amine-modified nucleotides on the siRNA strand, generating a stable tripartite complex. This design circumvents the heterogeneity associated with stochastic lysine conjugation, as the spacer’s length and rigidity can be engineered to control the distance and orientation between conjugated entities. The incorporation of aromatic phenyl groups (Ph) within the spacer enhances structural rigidity, potentially minimizing undesired interactions between the antibody and siRNA payload [1] [4]. Computational analyses of related bis-β-lactam cephalosporins further support that spacer length critically influences binding efficiency and functional synergy between conjugated moieties [10].
Polyethylene glycol (PEG) spacers constitute a cornerstone of bioconjugate engineering, primarily addressing limitations of hydrophobicity, steric hindrance, and plasma instability inherent to many therapeutic payloads. The historical trajectory of PEG-based linkers commenced with first-generation random PEGylation of proteins in the 1970s, evolving towards sophisticated heterobifunctional systems incorporating site-specific conjugation handles and stimuli-responsive elements. PEG’s utility stems from its unique physicochemical properties: high aqueous solubility, biocompatibility, low immunogenicity, and substantial hydration shell formation that confers "stealth" characteristics to conjugates. These attributes collectively improve pharmacokinetic profiles by reducing renal clearance and minimizing nonspecific interactions [3] [5] [8].
AZD-CO-Ph-PEG4-Ph-CO-AZD incorporates a tetraethylene glycol (PEG₄) unit within its central spacer, representing a monodisperse oligomer variant. Unlike polydisperse PEG polymers—characterized by molecular weight averages and batch variability—PEG₄ provides exact spatial separation (approximately 17.2 Å) and consistent hydrodynamic properties. This precision is crucial for reproducible bioconjugate manufacturing. The linker’s design exemplifies the strategic shift towards pendant or integrated PEG configurations, which outperform linear topologies in maintaining conjugate stability. Research on antibody-drug conjugates (ADCs) demonstrates that ADCs incorporating pendant PEG chains exhibit reduced aggregation under thermal stress and slower plasma clearance compared to those using linear PEGs or conventional linkers (e.g., Kadcyla®’s MCC linker) [3] [7]. Specifically, pendant PEG architectures preserve antigen-binding affinity while mitigating the hydrophobic collapse often triggered by cytotoxic payloads.
Table 2: Evolution of PEG Linker Configurations in Bioconjugation
Generation | PEG Configuration | Key Advantages | Limitations | Example Application |
---|---|---|---|---|
First (1970s) | Random mPEG | Extended plasma half-life | Loss of bioactivity; heterogeneity | PEGylated enzymes (e.g., PEG-adenosine deaminase) |
Second (1990s) | Linear heterobifunctional | Site-specificity; controlled stoichiometry | Limited payload solubility enhancement | Branched PEG-IFNα (PEG-Intron®) |
Third (2010s) | Pendant multi-arm | Enhanced stability; reduced aggregation | Synthetic complexity | Sacituzumab govitecan (CL2A linker) |
Current Innovations | Monodisperse oligomers (e.g., PEG₄) | Reproducibility; defined spatial separation | Scale-up challenges | AZD-CO-Ph-PEG4-Ph-CO-AZD |
The PEG₄ spacer in AZD-CO-Ph-PEG4-Ph-CO-AZD fulfills multiple critical functions beyond mere distance modulation:
Recent advances focus on cleavable PEG linkers for controlled payload release and analytical traceability. For example, peptide-PEG hybrids (e.g., cbzQGRGG-PEG) enable enzymatic cleavage during mass spectrometry, simplifying conjugation site mapping [5]. While AZD-CO-Ph-PEG4-Ph-CO-AZD employs a non-cleavable design optimal for intracellular siRNA delivery, its PEG₄ unit exemplifies the trend towards molecularly precise spacers that harmonize stability, solubility, and functional performance in next-generation bioconjugates.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: